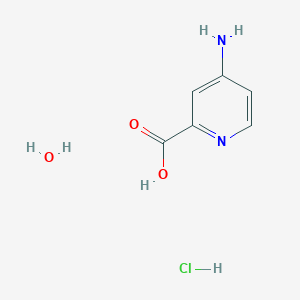

4-Aminopyridine-2-carboxylic Acid Hydrochloride Hydrate

CAS No.:

Cat. No.: VC13521125

Molecular Formula: C6H9ClN2O3

Molecular Weight: 192.60 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H9ClN2O3 |

|---|---|

| Molecular Weight | 192.60 g/mol |

| IUPAC Name | 4-aminopyridine-2-carboxylic acid;hydrate;hydrochloride |

| Standard InChI | InChI=1S/C6H6N2O2.ClH.H2O/c7-4-1-2-8-5(3-4)6(9)10;;/h1-3H,(H2,7,8)(H,9,10);1H;1H2 |

| Standard InChI Key | ABZOBKXEAFIOHB-UHFFFAOYSA-N |

| SMILES | C1=CN=C(C=C1N)C(=O)O.O.Cl |

| Canonical SMILES | C1=CN=C(C=C1N)C(=O)O.O.Cl |

Introduction

4-Aminopyridine-2-carboxylic Acid Hydrochloride Hydrate is a chemical compound with the molecular formula C₆H₉ClN₂O₃. It is commonly found in a white to brown solid form and is utilized in various scientific research applications, particularly in chemistry, biology, and medicine .

Synthesis

The synthesis of 4-Aminopyridine-2-carboxylic Acid Hydrochloride Hydrate typically involves the reaction of 4-aminopyridine with carbon dioxide under specific conditions to form the carboxylic acid derivative. This is followed by the addition of hydrochloric acid to obtain the hydrochloride salt, and finally, a hydration process to form the hydrate.

Chemical Reactions and Analysis

4-Aminopyridine-2-carboxylic Acid Hydrochloride Hydrate undergoes various chemical reactions:

-

Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

-

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

-

Substitution: It can undergo substitution reactions where the amino group or carboxylic acid group is replaced by other functional groups under specific conditions.

Chemistry

-

Building Block: Used as a building block in the synthesis of more complex molecules.

-

Reagent: Acts as a reagent in various chemical reactions.

Biology

-

Enzyme Inhibition: Used in studies related to enzyme inhibition and protein interactions.

Medicine

-

Neurological Disorders: Has potential therapeutic applications, particularly in treating neurological disorders due to its ability to modulate neural transmission.

Industry

-

Pharmaceutical Production: Used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action involves the inhibition of voltage-gated potassium channels, which prolongs action potentials and enhances neurotransmitter release, leading to improved neuronal signaling. The molecular targets include specific potassium channels, and the pathways involved are related to neural transmission and synaptic activity.

Biological Activity

4-Aminopyridine-2-carboxylic Acid Hydrochloride Hydrate exhibits diverse biological activities:

-

Pharmacological Activity: Recognized for its role as a potassium channel blocker, enhancing neurotransmitter release at synapses, beneficial in treating conditions like multiple sclerosis and spinal cord injuries.

-

Antimicrobial Activity: Shows effectiveness against both bacterial and fungal strains, with potential as a candidate for developing new antimicrobial agents.

Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Klebsiella pneumoniae | 128 µg/mL |

| Pseudomonas aeruginosa | 256 µg/mL |

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 32 µg/mL |

| Aspergillus niger | 64 µg/mL |

Comparison with Similar Compounds

4-Aminopyridine-2-carboxylic Acid Hydrochloride Hydrate can be compared with other similar compounds such as 5-Aminopyridine-2-carboxylic acid, 3-Aminopyridine-4-carboxylic acid, and 2-Aminopyridine-3-carboxylic acid. These compounds share similar structural features but differ in the position of the amino and carboxylic acid groups on the pyridine ring, contributing to their specific chemical properties and reactivity.

Suppliers and Availability

The compound is available from various suppliers, including Accela ChemBio Inc. and Shaoyuan Technology (Shanghai) Co., Ltd. . For pricing and availability, it is recommended to contact these suppliers directly.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume